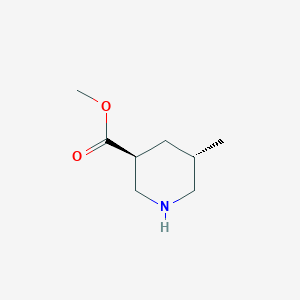
(3S,5S)-Methyl 5-methylpiperidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,5S)-Methyl 5-methylpiperidine-3-carboxylate is a piperidine derivative, a class of compounds known for their significant role in the pharmaceutical industry. Piperidine-containing compounds are widely used in drug design due to their biological activity and ability to interact with various molecular targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5S)-Methyl 5-methylpiperidine-3-carboxylate typically involves the alkylation of lithiated intermediates followed by reduction and rearrangement steps. One efficient method starts with D-pyroglutaminol, which undergoes a series of reactions including alkylation with methyl iodide, reduction, and rearrangement to form the desired piperidine derivative .
Industrial Production Methods
Industrial production of piperidine derivatives often employs catalytic hydrogenation, cyclization, and multicomponent reactions. These methods are designed to be cost-effective and scalable, ensuring the availability of these compounds for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
(3S,5S)-Methyl 5-methylpiperidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Commonly performed using reducing agents like lithium aluminum hydride.
Substitution: This involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Iodine(III) oxidizing agents are often used.
Reduction: Lithium aluminum hydride is a common reducing agent.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or alcohols, while reduction typically yields amines or alcohols .
Scientific Research Applications
(3S,5S)-Methyl 5-methylpiperidine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the design of new drugs.
Industry: Used in the production of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of (3S,5S)-Methyl 5-methylpiperidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(3R,5S)-5-Methylpiperidine-3-carboxylic acid: Another piperidine derivative with similar structural features.
(3S,5R)-3-Hydroxy-5-methylpiperidin-1-yl:
Uniqueness
(3S,5S)-Methyl 5-methylpiperidine-3-carboxylate is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets. This makes it a valuable compound for research and development in various fields .
Properties
CAS No. |
1155662-43-3 |
|---|---|
Molecular Formula |
C8H15NO2 |
Molecular Weight |
157.21 g/mol |
IUPAC Name |
methyl (3S,5S)-5-methylpiperidine-3-carboxylate |
InChI |
InChI=1S/C8H15NO2/c1-6-3-7(5-9-4-6)8(10)11-2/h6-7,9H,3-5H2,1-2H3/t6-,7-/m0/s1 |
InChI Key |
HJPYJRXRHXOATI-BQBZGAKWSA-N |
Isomeric SMILES |
C[C@H]1C[C@@H](CNC1)C(=O)OC |
Canonical SMILES |
CC1CC(CNC1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


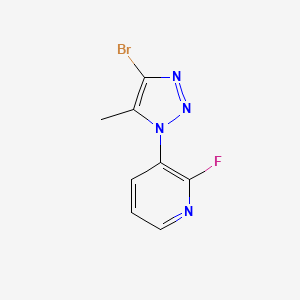
![Pyrrolo[1,2-a]pyrazine-1-carboxylicacid, octahydro-, (1S,8aS)-](/img/structure/B11772479.png)
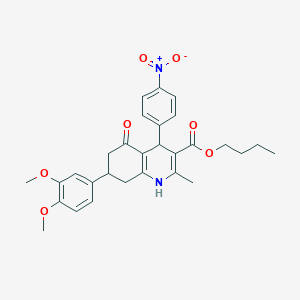


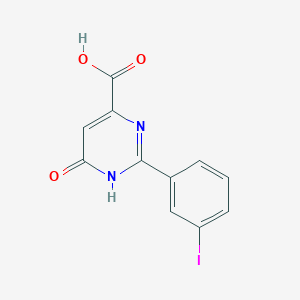
![Ethyl 2-(2-fluorophenyl)imidazo[1,2-B]pyridazine-3-carboxylate](/img/structure/B11772527.png)


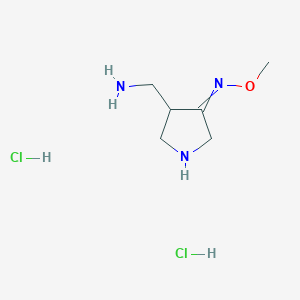


![6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-9-ol](/img/structure/B11772556.png)
![2',4'-Dimethyl-[4,5'-bithiazol]-2-amine hydrobromide](/img/structure/B11772562.png)
